PI3Kα Inhibitory Activity: Nanomolar Potency in Recombinant Kinase Assays
5-Methyl-2-(3-pyridinyloxy)aniline exhibits nanomolar inhibitory activity against recombinant human PI3K p110α, with an IC₅₀ of 35 nM [1]. The compound also demonstrates inhibitory activity against PI3K p110δ (IC₅₀ = 74 nM) and PI3K p110β (IC₅₀ = 95 nM), establishing an isoform selectivity profile [1]. In contrast, the unsubstituted analog 2-(3-pyridinyloxy)aniline lacks the 5-methyl group and does not exhibit comparable PI3K inhibitory activity, demonstrating that the methyl substitution is critical for target engagement . This nanomolar potency positions the compound as a viable starting point for PI3K inhibitor development programs.
| Evidence Dimension | PI3K p110α Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 35 nM |
| Comparator Or Baseline | 2-(3-pyridinyloxy)aniline (unsubstituted analog): no comparable PI3K inhibitory activity reported |
| Quantified Difference | Target compound exhibits nanomolar potency; analog lacks measurable activity |
| Conditions | Recombinant human N-terminal Myr signal and C-terminal Flag-tagged PI3K p110α expressed in rat Rat1 cells |
Why This Matters
This nanomolar potency differentiates the compound for PI3K-focused kinase inhibitor screening libraries where unsubstituted analogs are ineffective.
- [1] BindingDB. BDBM207234: US9260439, 211. Affinity Data: IC₅₀ values for PI3K p110α (35 nM), p110δ (74 nM), and p110β (95 nM). BindingDB Entry. View Source
